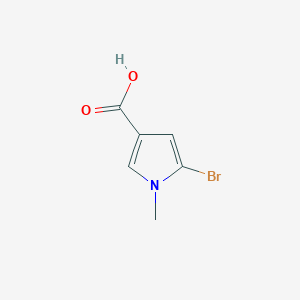

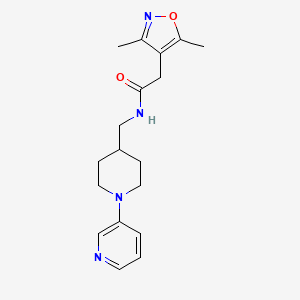

![molecular formula C16H20N8O B2633448 1-ethyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-3-carboxamide CAS No. 2034276-00-9](/img/structure/B2633448.png)

1-ethyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of this compound involves a multi-step reaction. The first reaction involves the reaction between ethyl carbazate and 3-chloro-2-nitropyridine to produce 3-(ethylcarbamoyl)-2-nitropyridine. This is followed by a nucleophilic substitution reaction to produce the hydrazine intermediate.Molecular Structure Analysis

The density functional theory (DFT) is used to calculate the optimal structure of the title compound using the B3LYP correlation function with the 6-311G(2d,p) basis set . Furthermore, the crystal structure of the title compound is determined by the X-ray diffraction analysis, and its geometric data are very close to the DFT calculated results for the optimized structure .Chemical Reactions Analysis

The compound was synthesized through ring-opening, ring-closing, and substitution reactions . Its structure was characterized by 1H and 13C NMR, FTIR, and MS .Physical And Chemical Properties Analysis

The crystal of the compound has the triclinic space group (Pbar {1}), a = 6.8705 (4) Å, b = 11.1740 (6) Å, c = 12.9491 (8) Å, α = 110.458 (2)°, β = 93.923 (2)°, γ = 105.613 (2)°, V = 882.38 (9) Å 3, C19H19N5OS, MW = 365.45, Z = 2, calculated density ρ cal = 1.375 g/cm 3, μ = 0.202 mm –1 .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Various derivatives of pyrazole and triazolo compounds have been synthesized and characterized, showing potential in antimicrobial activity. Compounds incorporating pyrazole or triazolo moieties have been evaluated against organisms like E. coli, P. aeruginosa, S. aureus, and C. albicans, displaying notable antimicrobial effects (Hassan, 2013).

Insecticidal Properties

Derivatives of pyrazole and triazolo compounds have also been explored for their insecticidal properties. Studies have shown that these compounds can be effective against pests like the cotton leafworm, Spodoptera littoralis, indicating their potential in agricultural applications (Fadda et al., 2017).

Antifungal and Antibacterial Activity

The synthesis of novel heterocyclic compounds, specifically those containing pyrazole and triazolo frameworks, has been associated with significant antifungal and antibacterial activities. These compounds have been compared favorably against standard drugs like tetracycline and clotrimazole, suggesting their utility in treating various microbial infections (Abdelhamid et al., 2016).

Tuberculostatic Activity

Compounds containing the pyrazole and triazolo scaffold have been synthesized and evaluated for their tuberculostatic activity. Studies indicate that structural analogs of these compounds exhibit promising activity against tuberculosis, offering potential routes for the development of new antituberculous agents (Titova et al., 2019).

Antioxidant Activity

Research has also delved into the antioxidant properties of pyrazole and triazolo derivatives. Some newly synthesized compounds in this category have demonstrated remarkable antioxidant activity, comparable to that of ascorbic acid, highlighting their potential in oxidative stress-related therapies (Zaki et al., 2017).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-ethyl-N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N8O/c1-2-23-10-7-12(20-23)16(25)17-11-15-19-18-13-5-6-14(21-24(13)15)22-8-3-4-9-22/h5-7,10H,2-4,8-9,11H2,1H3,(H,17,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSMBFGSBJFTLGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=N1)C(=O)NCC2=NN=C3N2N=C(C=C3)N4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N8O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

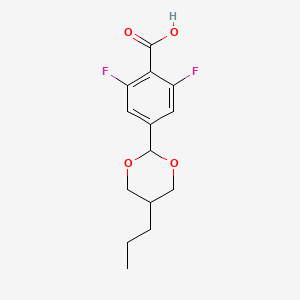

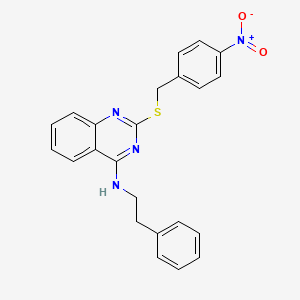

![4-phenylsulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B2633367.png)

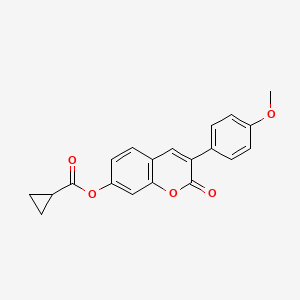

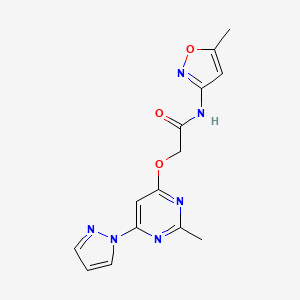

![2-[4-(Aminomethyl)triazol-1-yl]-N-(3,5-dichlorophenyl)acetamide;hydrochloride](/img/structure/B2633376.png)

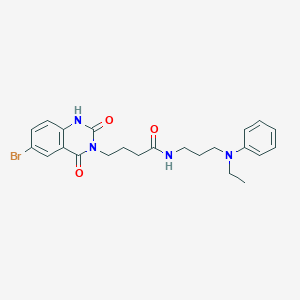

![1-(4-chlorophenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2633378.png)

![6-chloro-5-cyano-N-[2-methyl-6-(propan-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2633381.png)

![4-[(E)-3-(2-naphthyl)-3-oxo-1-propenyl]phenyl 2-furoate](/img/structure/B2633386.png)

![1-(2-(dimethylamino)ethyl)-4-(2,8-dimethylimidazo[1,2-a]pyridine-3-carbonyl)-3-hydroxy-5-(p-tolyl)-1H-pyrrol-2(5H)-one](/img/structure/B2633387.png)